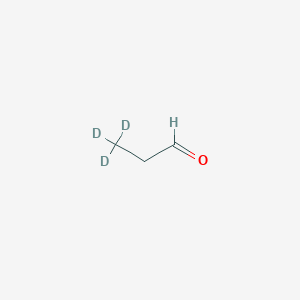![molecular formula C17H41NO4Si2 B13436517 3-[diethoxy(methyl)silyl]-N-[3-[diethoxy(methyl)silyl]propyl]-N-methylpropan-1-amine CAS No. 1632370-92-3](/img/structure/B13436517.png)
3-[diethoxy(methyl)silyl]-N-[3-[diethoxy(methyl)silyl]propyl]-N-methylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Diethoxy(methyl)silyl]-N-[3-[diethoxy(methyl)silyl]propyl]-N-methylpropan-1-amine is a silane compound that is widely used in various industrial and scientific applications. This compound is known for its ability to act as a coupling agent, which helps in bonding organic and inorganic materials. It is particularly useful in surface modification and as a precursor in the synthesis of other organosilicon compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[diethoxy(methyl)silyl]-N-[3-[diethoxy(methyl)silyl]propyl]-N-methylpropan-1-amine typically involves the reaction of 3-aminopropyl(diethoxy)methylsilane with methyl iodide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups. The general reaction scheme is as follows:
3-aminopropyl(diethoxy)methylsilane+methyl iodide→this compound
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high purity of the final product. The use of catalysts and controlled temperature and pressure conditions are crucial in the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-[Diethoxy(methyl)silyl]-N-[3-[diethoxy(methyl)silyl]propyl]-N-methylpropan-1-amine undergoes various types of chemical reactions, including:
Hydrolysis: The silane groups can hydrolyze in the presence of water, leading to the formation of silanols.
Condensation: The silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products
Hydrolysis: Silanols and alcohols.
Condensation: Siloxanes.
Substitution: Substituted amines.
Aplicaciones Científicas De Investigación
3-[Diethoxy(methyl)silyl]-N-[3-[diethoxy(methyl)silyl]propyl]-N-methylpropan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of hybrid organic-inorganic materials.
Biology: Employed in the surface modification of biomaterials to enhance biocompatibility.
Medicine: Utilized in drug delivery systems to improve the stability and functionality of drug carriers.
Industry: Applied in the production of coatings, adhesives, and sealants to improve adhesion and durability.
Mecanismo De Acción
The mechanism of action of 3-[diethoxy(methyl)silyl]-N-[3-[diethoxy(methyl)silyl]propyl]-N-methylpropan-1-amine involves the formation of strong covalent bonds between the silane groups and various substrates. The silane groups can hydrolyze to form silanols, which then condense to form siloxane bonds with hydroxyl groups on the substrate surface. This results in enhanced adhesion and stability of the modified material.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Aminopropyl(diethoxy)methylsilane
- 3-Glycidyloxypropyl(trimethoxy)silane
- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
Uniqueness
3-[Diethoxy(methyl)silyl]-N-[3-[diethoxy(methyl)silyl]propyl]-N-methylpropan-1-amine is unique due to its dual silane groups, which provide enhanced reactivity and versatility in surface modification applications. Its ability to form stable siloxane bonds makes it particularly valuable in creating durable and high-performance materials.
Propiedades
Número CAS |
1632370-92-3 |
|---|---|
Fórmula molecular |
C17H41NO4Si2 |
Peso molecular |
379.7 g/mol |
Nombre IUPAC |
3-[diethoxy(methyl)silyl]-N-[3-[diethoxy(methyl)silyl]propyl]-N-methylpropan-1-amine |
InChI |
InChI=1S/C17H41NO4Si2/c1-8-19-23(6,20-9-2)16-12-14-18(5)15-13-17-24(7,21-10-3)22-11-4/h8-17H2,1-7H3 |
Clave InChI |
KNHGZTQBUDVYLL-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](C)(CCCN(C)CCC[Si](C)(OCC)OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4''-(1,2-Diphenyl-1,2-ethenediyl)bis[4'-bromo-1,1'-biphenyl]](/img/structure/B13436435.png)

![8-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13436457.png)
![5-(methylsulfinylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one](/img/structure/B13436463.png)

![4lambda6,12lambda6,16lambda6,24lambda6-Tetrathia-1,3,7,9,13,15,19,21-octazapentacyclo[19.3.1.13,7.19,13.115,19]octacosane 4,4,12,12,16,16,24,24-octaoxide](/img/structure/B13436471.png)

![(8R,9R,13S,14R,17S)-17-ethynyl-1,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13436479.png)




![2-amino-9-[(2R,4S,5R)-5-[[1-[(2S,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]triazol-4-yl]methyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B13436500.png)
![2-[2-Chloro-5-[4-chloro-5-(difluoromethoxy)-1H-pyrazol-3-yl]-4-fluorophenoxy]acetic Acid](/img/structure/B13436502.png)
